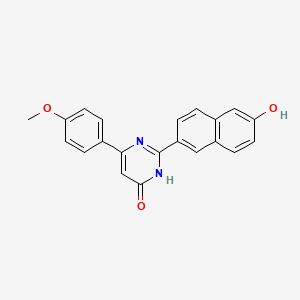
6-(4-Methoxyphenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The pyrimidinone ring can be reduced to a pyrimidine ring under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
類似化合物との比較
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-chlorophenyl)pyrimidin-4(1H)-one: The chloro group can influence its electronic properties and reactivity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.
特性
CAS番号 |
651720-59-1 |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-(6-hydroxynaphthalen-2-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H16N2O3/c1-26-18-8-5-13(6-9-18)19-12-20(25)23-21(22-19)16-3-2-15-11-17(24)7-4-14(15)10-16/h2-12,24H,1H3,(H,22,23,25) |
InChIキー |
UTICJYHSIWSZSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


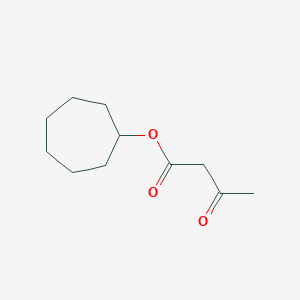
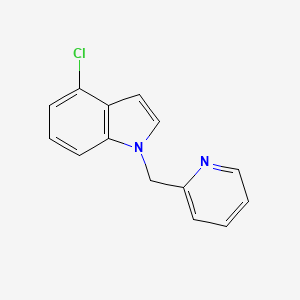

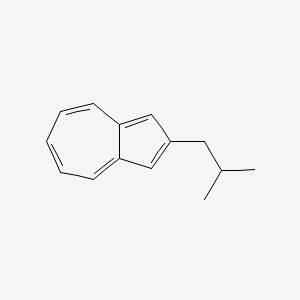
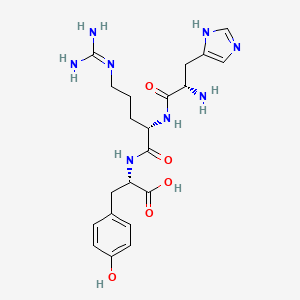
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
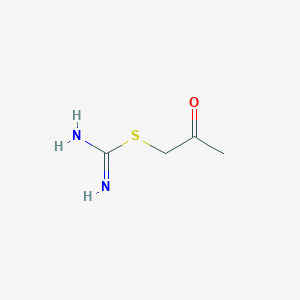
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)

![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)
